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Compound of Interest

Compound Name: hodgkinsine B

Cat. No.: B1251297 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the enantioselective total synthesis of (-)-

hodgkinsine B, a complex cyclotryptamine alkaloid. The synthetic strategy highlighted herein

was developed by the Movassaghi group and employs a convergent diazene-directed

assembly of cyclotryptamine monomers. This approach allows for the stereocontrolled

construction of the multiple quaternary stereocenters present in the natural product.[1][2][3]

Introduction
Hodgkinsine B is a member of the oligocyclotryptamine family of alkaloids, which exhibit a

range of biological activities, including analgesic, antibacterial, and antifungal properties.[1] The

intricate molecular architecture of hodgkinsine B, featuring a trimeric assembly of

cyclotryptamine units and multiple stereocenters, presents a significant synthetic challenge.

The Movassaghi group's strategy provides an elegant solution for the stereoselective synthesis

of this complex natural product.[1][3]

Synthetic Strategy Overview
The enantioselective total synthesis of (-)-hodgkinsine B is achieved through a convergent

strategy that involves the synthesis of key C3a- and C7-functionalized cyclotryptamine

monomers. These monomers are then coupled in a stepwise and controlled manner to

assemble the trimeric core of the natural product. A key feature of this strategy is the use of

diazene intermediates to direct the formation of the crucial C3a'–C3a" and C3a–C7' carbon-
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carbon bonds with complete stereocontrol.[1][3] The final steps of the synthesis involve the

photolytic extrusion of dinitrogen from a bis-diazene intermediate, followed by global

deprotection and reduction to yield (-)-hodgkinsine B.[1]

Key Experimental Protocols
The following protocols describe the synthesis of key intermediates and the final steps toward

(-)-hodgkinsine B, based on the publications by the Movassaghi group.

Protocol 1: Synthesis of C3a-Bromocyclotryptamine
Monomer
This protocol describes the enantioselective synthesis of the C3a-bromocyclotryptamine

monomer, a key building block for the synthesis.

Synthesis of C3a-Bromocyclotryptamine

N1-Teoc-tryptamine Bromocyclization C3a-bromocyclotryptamine

Click to download full resolution via product page

Caption: Stepwise assembly of the trimeric core via diazene formation.

Materials:

C3a-amino cyclotryptamine monomer

Dimeric cyclotryptamine C7-hydrazide

4-Dimethylaminopyridine (DMAP)

1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
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Methanol (MeOH)

Procedure:

To a solution of the dimeric cyclotryptamine C7-hydrazide in a suitable solvent is added the

C3a-amino cyclotryptamine monomer and DMAP.

The reaction mixture is stirred at room temperature until the formation of the mixed sulfamide

is complete.

The solvent is removed under reduced pressure, and the residue is dissolved in methanol.

To this solution, DBU and DCDMH are added, and the reaction is stirred until the oxidation to

the bis-diazene is complete.

The reaction is quenched, and the product is extracted and purified by column

chromatography to yield the bis-diazene trimer.

Protocol 3: Photolytic Cascade and Final Steps
This protocol details the crucial photolytic cascade to form the carbon-carbon bonds of the

trimer, followed by deprotection and reduction to afford (-)-hodgkinsine B.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1251297?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1251297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Final Steps to (-)-Hodgkinsine B

Bis-diazene Trimer

Photolysis (300 nm)

 hν

Trimeric Intermediate

Global Deprotection

 TBAF

Deprotected Trimer

Exhaustive Reduction

 Red-Al

(-)-Hodgkinsine B

Click to download full resolution via product page

Caption: Photolytic cascade and final deprotection/reduction to yield (-)-hodgkinsine B.
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Materials:

Bis-diazene trimer intermediate

Tetrabutylammonium fluoride (TBAF)

Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al)

Anhydrous solvent for photolysis (e.g., benzene or toluene)

Solvents for workup and purification

Procedure:

A solution of the bis-diazene trimer in an appropriate anhydrous solvent is irradiated with a

300 nm UV lamp until the starting material is consumed. The reaction progress is monitored

by TLC or LC-MS.

Upon completion, the solvent is removed under reduced pressure, and the crude trimeric

intermediate is purified by column chromatography.

The purified trimer is dissolved in a suitable solvent, and TBAF is added to effect global

removal of the Teoc protecting groups.

After completion of the deprotection, the reaction is worked up, and the crude product is

carried forward.

The deprotected trimer is dissolved in an appropriate solvent and treated with Red-Al for the

exhaustive reduction of the carbamates.

The reaction is carefully quenched, and the final product, (-)-hodgkinsine B, is purified by

chromatography.

Quantitative Data Summary
The following table summarizes the reported yields for the key transformations in the

enantioselective total synthesis of (-)-hodgkinsine B.
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Step Product Yield (%) Reference

Enantioselective

Bromocyclization

C3a-

Bromocyclotryptamine
99 [1]

Rh-catalyzed C-H

Amination

Dimeric Sulfamate

Ester
58 [1]

Bis-diazene Formation Bis-diazene Trimer 86 (2 steps) [1]

Photolysis of Bis-

diazene
Trimeric Intermediate 41 [1]

Global Deprotection

and Reduction
(-)-Hodgkinsine B 68 (2 steps) [1]

Conclusion
The diazene-directed assembly strategy provides a powerful and highly stereocontrolled route

for the enantioselective total synthesis of (-)-hodgkinsine B. The modular nature of this

approach allows for the convergent assembly of complex molecular architectures from readily

available building blocks. The detailed protocols and quantitative data presented here serve as

a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug

development who are interested in the synthesis and further investigation of hodgkinsine B
and related oligocyclotryptamine alkaloids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hodgkinsine-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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